2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide
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Overview
Description
2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide is a chemical compound with a unique structure that includes a chlorothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with ethylamine, followed by the addition of N,N-dimethylacetamide. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorothiophene ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The chlorothiophene ring may interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}ethan-1-ol: Similar structure but with an ethanol group instead of the N,N-dimethylacetamide.
2-((1-(5-Chlorothiophen-2-yl)ethyl)amino)butan-1-ol: Contains a butanol group, offering different chemical properties.
Uniqueness
2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide is unique due to its combination of the chlorothiophene ring and the N,N-dimethylacetamide group. This structure provides specific reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C10H15ClN2OS |
---|---|
Molecular Weight |
246.76 g/mol |
IUPAC Name |
2-[1-(5-chlorothiophen-2-yl)ethylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H15ClN2OS/c1-7(8-4-5-9(11)15-8)12-6-10(14)13(2)3/h4-5,7,12H,6H2,1-3H3 |
InChI Key |
RCESXKBRYRBCNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NCC(=O)N(C)C |
Origin of Product |
United States |
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